2-Fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine
Description
Properties
Molecular Formula |
C9H11F2N |
|---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
2-fluoro-1-(4-fluoro-3-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H11F2N/c1-6-4-7(9(12)5-10)2-3-8(6)11/h2-4,9H,5,12H2,1H3 |
InChI Key |
CJMJVQUABQLJRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(CF)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with a fluorinating agent, followed by reductive amination. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to form secondary amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Secondary amines or alcohols.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
2-Fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and metabolic pathways.
Medicine: As a potential lead compound for the development of pharmaceuticals targeting neurological disorders.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Structural Variations
The compound’s uniqueness lies in its substitution pattern. Below is a comparison with structurally related analogs:
Physicochemical Properties
Neurological Targets
- TAAR1 Modulation: Compounds with ethanamine cores, such as those in , show agonist activity at TAAR1, a receptor implicated in dopamine regulation. The target compound’s fluorines may improve metabolic stability and binding kinetics compared to non-fluorinated analogs.
- Opioid Receptor Interactions: Benzimidazole derivatives like isotonitazene () highlight the role of ethanamine moieties in potent opioid activity. Fluorine substitutions in the target compound could similarly enhance receptor affinity or selectivity.
Antimalarial and Antibacterial Potential
- Compounds like 2-(4-Fluoro-3-methylphenyl)-2-oxoethyl esters () demonstrate the therapeutic relevance of fluorinated aromatic systems in antimalarial drug discovery. The target compound’s fluorinated scaffold may offer analogous advantages in parasite-targeted therapies.
Biological Activity
2-Fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine is a fluorinated organic compound with potential pharmacological implications. The presence of fluorine atoms in its structure may enhance its lipophilicity and binding affinity to various biological targets, making it a candidate for further research in medicinal chemistry.
- Molecular Formula : C10H12F2N
- Molecular Weight : 185.21 g/mol
- Density : Approximately 1.1 g/cm³
- Boiling Point : Estimated around 200°C at 760 mmHg
The compound features an ethanamine backbone with two fluorinated aromatic substituents, which can significantly influence its reactivity and biological properties.
The biological activity of 2-Fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine is primarily attributed to its interaction with neurotransmitter systems. Its mechanism may involve modulation of dopaminergic, serotonergic, or adrenergic pathways, which are crucial in various neurological and psychiatric disorders.
Biological Activity
Research indicates that compounds structurally similar to 2-Fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine often exhibit significant biological effects, including:
- Neurotransmitter Modulation : Initial studies suggest potential interactions with trace amine-associated receptor 1 (TAAR1), which plays a role in modulating neurotransmitter release and could influence behaviors related to mood and cognition .
- Antimicrobial Properties : Similar fluorinated compounds have shown varying degrees of antibacterial and antifungal activity, suggesting that this compound may also exhibit such properties .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of 2-Fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine:
Synthesis and Structural Variants
The synthesis of 2-Fluoro-1-(4-fluoro-3-methylphenyl)ethan-1-amine typically involves several steps, including nucleophilic substitutions and possibly the use of protecting groups for amines. Variants of this compound, such as those with different substitutions on the aromatic ring, can lead to distinct biological profiles:
| Compound Name | Unique Features |
|---|---|
| 2-Fluoro-1-(3-methylphenyl)ethan-1-amine | Lacks the second fluorine atom; potential differences in biological activity. |
| (S)-1-(2-Fluoro-3-methylphenyl)ethanamine hydrochloride | Chiral variant; may exhibit different pharmacokinetic properties compared to its racemic counterpart. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
